molecular formula C25H31N3O2S B11228261 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B11228261
M. Wt: 437.6 g/mol
InChI Key: VDYGLSFXKAXVJB-UHFFFAOYSA-N
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Description

2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with a thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include anhydrous solvents and catalysts such as palladium or copper.

    Introduction of the thiophene ring: This step can be achieved through a coupling reaction, often using thiophene-2-boronic acid and a suitable catalyst.

    Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific receptors or enzymes, providing a basis for the development of new medications.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other valuable compounds. Its unique chemical properties make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The thiophene ring and dibenzo[b,e][1,4]diazepine core may play a role in binding to these targets, while the acetamide group may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-[3,3-dimethyl-1-oxo-11-(phenyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide: This compound is similar but lacks the thiophene ring, which may affect its reactivity and biological activity.

    2-[3,3-dimethyl-1-oxo-11-(furan-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide:

Uniqueness

The presence of the thiophene ring in 2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide makes it unique compared to similar compounds. The thiophene ring can participate in various chemical reactions and may enhance the compound’s biological activity.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-(9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C25H31N3O2S/c1-16(2)14-26-22(30)15-28-19-9-6-5-8-17(19)27-18-12-25(3,4)13-20(29)23(18)24(28)21-10-7-11-31-21/h5-11,16,24,27H,12-15H2,1-4H3,(H,26,30)

InChI Key

VDYGLSFXKAXVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4

Origin of Product

United States

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